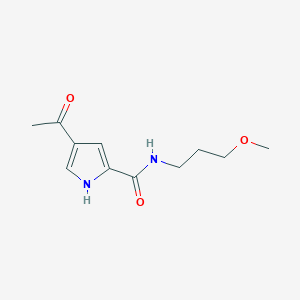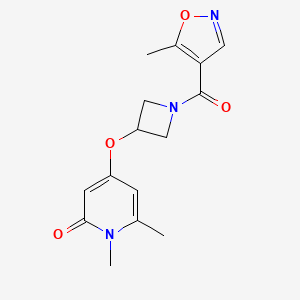![molecular formula C22H23N3O3 B2943016 ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 912889-76-0](/img/structure/B2943016.png)
ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone ring, and an ethyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the reaction of an appropriate amine with a diketone.
Coupling of the Rings: The benzodiazole and pyrrolidinone rings are then coupled through a condensation reaction.
Esterification: Finally, the ethyl acetate group is introduced via esterification using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Substitution: This can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has a wide range of scientific research applications:
Chemistry: Used to study the modulation of ion channels and mitochondrial function.
Biology: Investigates the role of specific proteins in cellular processes.
Medicine: Explored as a potential therapeutic agent for various conditions, including cardiac arrhythmias.
Industry: Used in the development of new drugs and therapeutic strategies.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may bind to ion channels or enzymes, modulating their activity and leading to physiological changes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate specific molecular targets sets it apart from other similar compounds .
Propriétés
IUPAC Name |
ethyl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-28-21(27)14-25-19-7-5-4-6-18(19)23-22(25)16-12-20(26)24(13-16)17-10-8-15(2)9-11-17/h4-11,16H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQZFPJYPYVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2942935.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide](/img/structure/B2942938.png)
![N-cyclopropyl-2-(4-ethoxyphenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2942941.png)
![N-[2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2942943.png)
![N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2942944.png)

![2-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2942947.png)
![(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one](/img/structure/B2942948.png)
![N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide](/img/structure/B2942951.png)

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2942954.png)
![N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2942955.png)
![4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2942956.png)
